Dipropylene glycol diglycidyl ether
Description
Dipropylene glycol diglycidyl ether (DGDE) is a polyepoxide resin characterized by two terminal oxirane (epoxide) groups, enabling crosslinking reactions with nucleophilic agents such as amines, alcohols, and thiols . It is widely utilized in industrial coatings, biomedical materials (e.g., hyaluronic acid crosslinking), and epoxy resin formulations due to its moderate viscosity and reactivity . DGDE’s structure comprises a dipropylene glycol backbone (two propylene glycol units) linked to two glycidyl ether groups, contributing to its flexibility and compatibility with diverse polymers .
Properties
CAS No. |
41638-13-5 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[2-[1-(oxiran-2-ylmethoxy)propan-2-yloxy]propoxymethyl]oxirane |
InChI |
InChI=1S/C12H22O5/c1-9(3-13-5-11-7-15-11)17-10(2)4-14-6-12-8-16-12/h9-12H,3-8H2,1-2H3 |
InChI Key |
HRYJRCRQCUEFLB-UHFFFAOYSA-N |
SMILES |
CC(COCC(C)OCC1CO1)OCC2CO2 |
Canonical SMILES |
CC(COCC1CO1)OC(C)COCC2CO2 |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Stepwise Process
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Reaction of dipropylene glycol with 0.5 to 1 mol (preferably ~0.75 mol) epichlorohydrin | Acid catalyst (e.g., boron trifluoride, sulfuric acid), 50-60 °C | Dipropylene glycol, epichlorohydrin, acid catalyst | Formation of chlorohydrin ether intermediate |
| 2 | Removal of unreacted diol by distillation | Elevated temperature | None | Purified chlorohydrin ether |
| 3 | Reaction of chlorohydrin ether with additional 0.3 to 0.7 mol (preferably ~0.45 mol) epichlorohydrin | Acid catalyst, 50-60 °C | Chlorohydrin ether, epichlorohydrin, acid catalyst | Formation of dihalohydrin ether |
| 4 | Dehydrohalogenation with alkali (e.g., sodium hydroxide) in presence of diluents (toluene, alcohol) | Cooling to ~0 °C, stirring for ~2 hours | Sodium hydroxide solution, toluene or alcohol | Formation of this compound |
Notes on Catalysts and Conditions
- Acid catalysts include boron trifluoride, aluminum chloride, sulfuric acid, or phosphoric acid, generally used up to 5% relative to the diol.
- Temperature control is critical to optimize yield and minimize side reactions; typically maintained between 40 and 80 °C.
- The dehydrohalogenation step is performed under cooling to prevent decomposition of epoxy groups.
Yields and Purity
- The process yields this compound with high epoxy content and purity.
- Distillation under reduced pressure is used to purify the final product.
- The product is suitable for use as a reactive diluent or intermediate in epoxy resin formulations.
Alternative Preparation Using Phosphotungstic Acid Quaternary Ammonium Salt Catalyst (Patent CN103641694A)
A more recent method involves the use of a heteropoly acid catalyst system to improve conversion rates and purity.
Process Overview
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Preparation of catalyst: Mixing phosphotungstic acid aqueous solution with quaternary ammonium salt (e.g., benzyltrimethylammonium bromide) at 50 °C for 2 hours | 50 °C, stirring | Phosphotungstic acid, quaternary ammonium salt | Catalyst formation |
| 2 | Reaction of dipropylene glycol monopropyl ether with inorganic base (e.g., potassium hydroxide) and catalyst | 50-80 °C, 1-2 hours stirring | Dipropylene glycol monopropyl ether, inorganic base, catalyst | Formation of dipropylene glycol dipropyl ether |
| 3 | Extraction of unreacted materials using polar extraction agents (e.g., aqueous sodium chloride solutions) | Room temperature, multiple extractions | Sodium chloride aqueous solutions | Removal of impurities |
| 4 | Vacuum distillation of extract to obtain high purity product | Reduced pressure distillation | None | Dipropylene glycol dipropyl ether with purity >99.6% |
Advantages
- The phosphotungstic acid quaternary ammonium salt catalyst enhances conversion efficiency.
- Multiple extraction steps improve product purity.
- The process yields dipropylene glycol dipropyl ether with purity up to 99.9%, indicating potential for diglycidyl ether synthesis with similar catalyst systems.
Comparative Summary of Preparation Methods
| Aspect | Traditional Epichlorohydrin Method (US3096349A) | Phosphotungstic Acid Catalyst Method (CN103641694A) |
|---|---|---|
| Catalyst | Acid catalysts (boron trifluoride, sulfuric acid) | Phosphotungstic acid quaternary ammonium salt |
| Reaction Temperature | 40-80 °C | 50-80 °C |
| Base for Dehydrohalogenation | Sodium hydroxide aqueous solution | Potassium hydroxide |
| Purification | Vacuum distillation | Extraction with aqueous salts + vacuum distillation |
| Product Purity | High (typically >99%) | Very high (up to 99.9%) |
| Reaction Time | Several hours | 1-2 hours stirring + extraction steps |
| Yield | Good yields, scalable | Improved conversion rates, high purity |
Research Findings and Notes
- The traditional method is well-documented and industrially established for diglycidyl ethers of diols with two primary hydroxyl groups, including dipropylene glycol.
- The use of phosphotungstic acid-based catalysts represents an advancement in catalyst efficiency and product purity, potentially reducing reaction times and facilitating downstream purification.
- Control of molar ratios of epihalohydrin to diol is critical to maximize yield and minimize side products.
- The dehydrohalogenation step requires careful temperature control to avoid epoxy ring degradation.
- The final product's epoxy equivalent weight and epoxy group content are key quality parameters, typically measured by standard titration methods.
Chemical Reactions Analysis
Dipropylene glycol diglycidyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are not typical for this compound.
Substitution: The oxirane rings in the compound can undergo nucleophilic substitution reactions, which are essential for its role in epoxy resin formulations.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked networks in epoxy resins.
Common reagents used in these reactions include sodium hydroxide for dehydrochlorination and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified epoxy resins with enhanced properties .
Scientific Research Applications
Dipropylene glycol diglycidyl ether is an organic compound in the glycidyl ether family, synthesized from dipropylene glycol and epichlorohydrin. It has the chemical formula and the IUPAC name poly[oxy(methyl-1,2-ethanediyl)],α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)- . This compound is characterized by two oxirane functionalities.
Applications
This compound is used across various industries due to its properties as a reactive diluent and flexibilizer. It is used as a modifier for epoxy resins to reduce viscosity, and it can be further formulated into coatings, adhesives, sealants, and elastomers . Epoxy resins containing diglycidyl ether can be used as adhesive agents, coating materials, and laminates .
Specific applications include:
- Epoxy Resins: Acts as a reactive diluent and flexibilizer in epoxy formulations for coatings, adhesives, sealants, and elastomers .
- Anti-Corrosive Coatings: Used in the preparation of anti-corrosive solvent-free coatings.
- Waterborne Polymers: Used in the synthesis of waterborne polymers and can produce polymers with shape memory and good thermomechanical properties . It is often incorporated into latex emulsion coatings.
- Textile Treatment: Used in treating textiles.
- Coupling Agent: Functions as a coupling agent for water-based dilutable coatings.
- Active Solvent: Acts as an active solvent for solvent-based coatings and is used as a solvent for surface coatings, inks, lacquers, paints, resins, dyes, agricultural chemicals, and other oils and greases.
- Hydraulic Brake Fluids: Used as an ingredient in hydraulic brake fluids.
- Modifier for Epoxy Resin: Functions as a plasticizer to modify diglycidyl ether of bisphenol A (DEGEBA) based epoxy resin systems .
- Synthesis of Liquid Crystalline Diglycidyl Ethers: Used in the synthesis of new liquid crystalline diglycidyl ethers. The phenolic Schiff bases were synthesized by condensation reactions between diamines and vanillin or p-hydroxybenzaldehyde and subsequent reactions between these phenolic Schiff bases and epichlorohydrin to produce new diglycidyl ethers.
Properties and Synthesis
This compound is synthesized from dipropylene glycol and epichlorohydrin. The resulting compound offers a balance between flexibility and mechanical strength. The molecule has two oxirane functionalities .
Mechanism of Action
The primary mechanism of action for dipropylene glycol diglycidyl ether involves its two oxirane functionalities. These reactive sites allow it to participate in cross-linking reactions, forming strong covalent bonds with other molecules. This cross-linking ability is crucial for its role in modifying and reducing the viscosity of epoxy resins, leading to improved mechanical properties and impact resistance in the final products .
Comparison with Similar Compounds
Structural and Molecular Properties
Notes:
Physical and Thermal Properties
Key Findings :
Reactivity and Curing Performance
- DGDE : Reacts efficiently with polyamines and anhydrides, forming networks with balanced flexibility and thermal stability (Tg ~50–80°C) .
- DGEBA : Exhibits higher curing reactivity with amines, yielding rigid networks with Tg >100°C .
- PPGDGE : Slower curing due to steric hindrance from oligomeric chains; used for flexible coatings .
- 1,4-BDE : Intermediate reactivity, often blended with DGEBA to improve fracture toughness .
Biological Activity
Dipropylene glycol diglycidyl ether (DPGDGE) is an organic compound belonging to the glycidyl ether family, characterized by its two oxirane functionalities. It is primarily utilized as a reactive diluent and flexibilizer in epoxy resin formulations, contributing to enhanced mechanical properties and impact resistance. This article explores the biological activity of DPGDGE, focusing on its toxicity, potential health effects, and relevant case studies.
Chemical Structure : The chemical formula for DPGDGE is , with the IUPAC name being poly[oxy(methyl-1,2-ethanediyl)],α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-.
Applications :
- Epoxy Resins : DPGDGE is used as a modifier to reduce viscosity and enhance flexibility in epoxy resins, which are widely applied in coatings, adhesives, and sealants.
- Polymer Chemistry : It plays a role in synthesizing waterborne polymers with desirable thermomechanical properties.
- Industrial Coatings : The compound is also utilized in the preparation of anti-corrosive solvent-free coatings.
Acute and Chronic Toxicity
Research indicates that DPGDGE exhibits low acute toxicity; however, prolonged exposure can lead to skin irritation and sensitization. Specific findings include:
- Skin Irritation : Classified as a skin irritant (Category 2) with potential for sensitization (Category 1) .
- Inhalation Risks : Chronic inhalation exposure can lead to systemic effects, with established limits for occupational safety .
Environmental Impact
DPGDGE's biodegradability has been a subject of study, especially concerning its applications in coatings and adhesives. The compound poses potential risks to aquatic environments, categorized under chronic aquatic hazards .
Study on Skin Sensitization
A significant study evaluated the skin sensitization potential of DPGDGE using the Local Lymph Node Assay (LLNA). Results indicated that DPGDGE could induce sensitization upon repeated dermal exposure, highlighting the need for caution in occupational settings where exposure may occur .
Biodegradation Research
Another research effort focused on the biodegradability of DPGDGE in various environmental conditions. The study found that while DPGDGE is relatively stable in anaerobic conditions, it shows a degree of biodegradation under aerobic conditions, suggesting potential environmental persistence .
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of DPGDGE compared to similar glycidyl ethers:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| This compound | Two oxirane groups | Balanced flexibility and mechanical strength |
| Polyethylene Glycol Diglycidyl Ether | Derived from polyethylene glycol | Higher water solubility |
| Trimethylolpropane Triglycidyl Ether | Contains three glycidyl groups | High functionality leading to dense cross-linking |
| Glycerol Diglycidyl Ether | Derived from glycerol | Biobased alternative with potential environmental benefits |
Q & A
Q. What are the recommended laboratory-scale synthesis methods for DPDGE, and what catalytic systems are most effective?
DPDGE synthesis typically involves the glycidylation of dipropylene glycol using epichlorohydrin in the presence of alkaline catalysts (e.g., NaOH). Critical parameters include maintaining a molar ratio of 1:2 (diol:epichlorohydrin) and a reaction temperature of 50–70°C to minimize side reactions like oligomerization. Post-synthesis purification requires neutralization of residual base, followed by vacuum distillation .
Q. Which analytical techniques are essential for characterizing DPDGE purity and structural integrity?
- GC-MS : Quantifies volatile impurities and verifies molecular weight (LOQ: ~5 ng) .
- NMR Spectroscopy : Confirms glycidyl ether linkages and detects isomer distribution (e.g., α/β-epoxide ratios) .
- FTIR : Identifies epoxy ring vibrations (~910 cm⁻¹) and hydroxyl group residuals .
Q. What safety protocols are mandatory for handling DPDGE in academic laboratories?
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and explosion-proof equipment .
- PPE : Wear nitrile/butyl rubber gloves, Tychem® CPF 4 suits, and NIOSH-approved full-face respirators if airborne concentrations exceed 100 ppm .
- Emergency Measures : Immediate decontamination with water showers and avoidance of ignition sources due to flammability .
Advanced Research Questions
Q. How can curing kinetics of DPDGE-based epoxy formulations be optimized for electronic encapsulation applications?
Use differential scanning calorimetry (DSC) to study the activation energy of amine-hardened systems. Optimize stoichiometry (e.g., 1:1 epoxy:amine ratio) and incorporate accelerators like tertiary amines to reduce gelation time. Post-cure thermal treatments at 80–120°C enhance crosslink density, critical for thermal stability in electronics .
Q. What experimental strategies resolve contradictions in toxicological data between DPDGE and its metabolites?
Conduct species-specific metabolic profiling (e.g., rat vs. human hepatocyte assays) to identify hydrolysis pathways. Isolate β-isomer metabolites (linked to developmental toxicity) via HPLC and compare their effects in zebrafish embryo models. Control for exposure routes (oral vs. inhalation) to clarify dose-response discrepancies .
Q. How does isomer composition influence DPDGE’s reactivity in crosslinking reactions?
The α-isomer exhibits faster ring-opening kinetics due to steric hindrance differences. Characterize isomer ratios using chiral chromatography and correlate with cure rates via rheometry. Formulations with >80% α-isomer show 30% faster curing but may compromise flexibility in polyurethane hybrids .
Q. What advanced spectroscopic methods elucidate DPDGE’s interaction with amine hardeners?
- In-situ FTIR : Track epoxy conversion by monitoring the disappearance of the 910 cm⁻¹ peak.
- Raman Spectroscopy : Detect hydrogen bonding between secondary amines and ether oxygens.
- Solid-State NMR : Resolve spatial distribution of crosslinks in cured networks .
Q. How can environmental persistence of DPDGE be assessed in biodegradation studies?
Perform OECD 301F tests to measure aerobic biodegradation (>60% in 28 days indicates readiness). For anaerobic conditions (e.g., sediment/water systems), monitor methane production as a degradation byproduct. Model half-life in air (3.4–5.3 hours) using hydroxyl radical reaction rates .
Methodological Notes
- Data Contradictions : Address conflicting reactivity or toxicity results by standardizing isomer ratios and exposure matrices.
- Experimental Design : Include control groups for solvent effects (e.g., DPDGE vs. dipropylene glycol monomethyl ether) in comparative studies .
- Safety Compliance : Align protocols with OSHA 29 CFR 1910.132 for PPE and NIOSH guidelines for air monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
